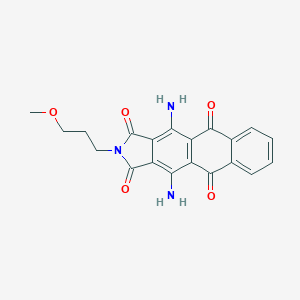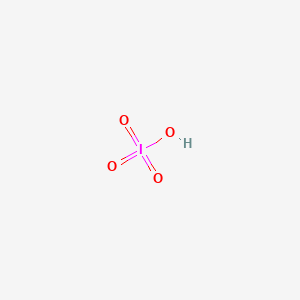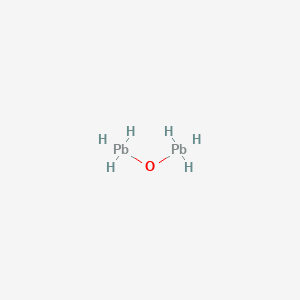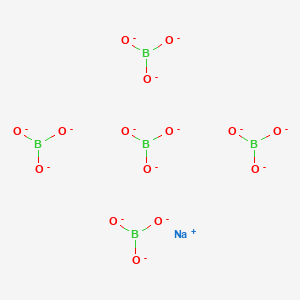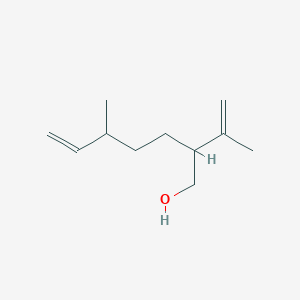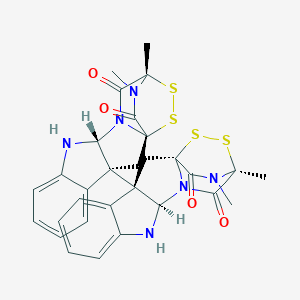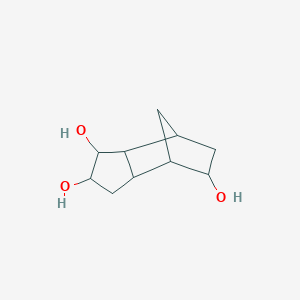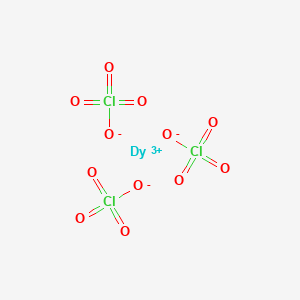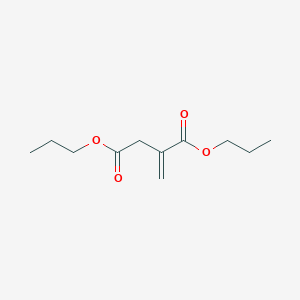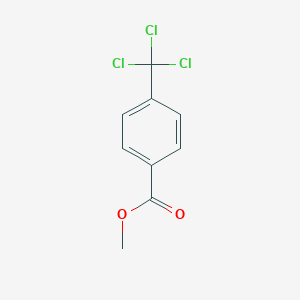
Dipotassium tetrabromoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetrabromoplatinate is a useful research compound. Its molecular formula is Br4K2Pt and its molecular weight is 592.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chelate Ring Structures : Dipotassium tetrabromoplatinate plays a role in forming chelate ring structures with platinum(II) ions. These structures are significant in coordination chemistry and could have applications in catalysis and materials science (Miyamoto & Ichida, 1991).
Magnesiation Processes : It's used in synthesizing potassium-alkyl magnesiates, which facilitate regioselective Mg-H exchange reactions. This is important in organic synthesis and the development of new pharmaceuticals (Baillie et al., 2014).
Skin Delivery Systems : In pharmaceutical applications, it's used in elastic liposomes for skin delivery of certain drugs, demonstrating potential in topical medication delivery systems (Trotta, Peira, Debernardi, & Gallarate, 2002).
Cancer Therapy : It's involved in synthesizing cis-diamino platinum complexes, which are significant in developing chemotherapeutic agents for cancer treatment (Haynes, Swigor, & Pittman, 1987).
Drug Delivery in Osteosarcoma : It has applications in creating hydrogels for drug delivery, specifically in the context of osteosarcoma treatment, offering a targeted approach to chemotherapy (Ta et al., 2009).
Anticoagulation in Hematology : Dipotassium salts, in general, are used as anticoagulants in hematologic testing, essential for accurate blood cell counting and sizing (England et al., 1993).
Electron Microscopy Staining : Dipotassium compounds are useful in electron microscopy for staining purposes, aiding in the study of cell ultrastructure (Hinckley & Murphy, 1975).
Primary Explosives : In the field of explosives, dipotassium compounds have been investigated for their potential as high-initiation-power primary explosives (Zhai et al., 2015).
Treatment of Anxiety Disorders in Dogs : It's also used in combination with other drugs for treating anxiety disorders in dogs, indicating its potential in veterinary medicine (Pineda et al., 2014).
Crystal Structure Studies : Research includes the synthesis and analysis of the crystal structure of dipotassium compounds, which is crucial in understanding the properties and potential applications of these materials (Panagiotidis & Glaum, 2009).
Angiotensin Receptor Antagonist : It's used in the study of angiotensin receptor antagonists, with potential applications in treating cardiac hypertrophy and heart failure (Murakami et al., 1997).
Cytotoxicity in Cancer Cells : Dipotassium compounds are explored for their cytotoxicity against cancer cells, particularly in the context of developing new chemotherapy drugs (Gill et al., 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Dipotassium tetrabromoplatinate, also known as dipotassium;platinum(2+);tetrabromide, is a complex compound with platinum at its coreSimilar platinum compounds are known to interact with various biological molecules, including dna and proteins, disrupting their normal function .
Mode of Action
Platinum compounds generally work by binding to dna and proteins, causing structural changes that can inhibit their function
Biochemical Pathways
Based on the known effects of similar platinum compounds, it can be hypothesized that it may interfere with dna replication and transcription, protein synthesis, and possibly other cellular processes .
Result of Action
Based on the known effects of similar platinum compounds, it can be hypothesized that it may cause dna damage, inhibit protein synthesis, and disrupt other cellular processes, potentially leading to cell death .
Analyse Biochimique
Biochemical Properties
Dipotassium tetrabromoplatinate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with metalloproteins, where it can act as an inhibitor or activator depending on the specific enzyme and the conditions of the reaction . The nature of these interactions often involves the binding of the platinum ion to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound has been observed to alter gene expression profiles in treated cells, leading to changes in the expression of genes related to cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. The binding interactions often involve coordination of the platinum ion with amino acid residues in the active site of the enzyme, resulting in changes in enzyme activity and function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . For example, this compound has been shown to affect the mevalonate pathway, a crucial metabolic pathway involved in the synthesis of isoprenoids and other essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for its interactions with enzymes and proteins, as well as its overall impact on cellular processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium tetrabromoplatinate involves the reaction of potassium bromide with platinum(IV) bromide in the presence of water. The resulting product is Dipotassium tetrabromoplatinate.", "Starting Materials": [ "Potassium bromide", "Platinum(IV) bromide", "Water" ], "Reaction": [ "Add 10 g of potassium bromide to a 250 ml round-bottom flask", "Add 5 g of platinum(IV) bromide to the flask", "Add 50 ml of water to the flask", "Heat the mixture to 70-80°C and stir for 2 hours", "Allow the mixture to cool to room temperature", "Filter the precipitate and wash with water", "Dry the product in a vacuum oven at 60°C for 24 hours", "The resulting product is Dipotassium tetrabromoplatinate" ] } | |
Numéro CAS |
13826-94-3 |
Formule moléculaire |
Br4K2Pt |
Poids moléculaire |
592.90 g/mol |
Nom IUPAC |
dipotassium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
AXZAYXJCENRGIM-UHFFFAOYSA-J |
SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2] |
SMILES canonique |
[K+].[K+].Br[Pt-2](Br)(Br)Br |
Description physique |
Red powder; Highly soluble in water; [Strem Chemicals MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



